DOTA-Biotin-Sarcosine
Vue d'ensemble
Description
DOTA-Biotin-Sarcosine is a chemical compound with the formula C₃₆H₅₄N₈O₁₁S·2HCl·2H₂O . It is a DOTA-conjugate with biotin through a sarcosine linker . This product is a ligand for the preparation of the imaging Gd-complex and can be used as an activatable paramagnetic imaging agent .
Synthesis Analysis
The synthesis of this compound and similar compounds has been carried out following the solid phase strategy . The molecules are grown on a Rink Amide resin . The biotin heads are connected through spacers containing PEG or non-PEG residues .Molecular Structure Analysis
The chemical name of this compound is (N-methyl-N-(hexahydro-2-oxo-1H-thieno[3,4-d]-imidazol-4-yl)-oxopentyl)glycyl-2-(S)-(4-aminobenzyl)-1,4,7,10-tetraacetic acid-1,4,7,10-tetraazacyclododecane .Applications De Recherche Scientifique
1. Pretargeted Diagnosis and Therapy of Tumors
- Synthesis and Evaluation : A new biotin derivative, resistant to serum biotinidase, was synthesized and conjugated to DOTA. This conjugate demonstrated good binding to avidin and is considered a promising candidate for pretargeted diagnosis and therapy of tumors (Sabatino et al., 2003).
2. Intraperitoneal Pretarget Radioimmunotherapy
- Regional Administration and Efficacy : A study explored the use of a novel targeting molecule, which showed superior radiolocalization to tumor sites when administered intraperitoneally. This approach was found to be effective in prolonging survival in a tumor model and may be applicable for treating ovarian cancer (Buchsbaum et al., 2005).
3. Biotin Derivatives with Multiple DOTA Units
- Improved Efficiency in Radioimmunotherapy : The synthesis of biotin derivatives carrying two DOTA moieties aimed to increase the radiation dose ratio and improve efficiency in avidin-biotin radioimmunotherapy. These derivatives showed high avidin binding ability and resistance to serum biotinidases (Pratesi et al., 2010).
4. Preclinical and Clinical Evaluation for PAGRIT®
- Novel Biotin-DOTA Conjugate : A novel biotin-DOTA conjugate was investigated for its application in pretargeted antibody-guided radioimmunotherapy (PAGRIT®). The study included preclinical and clinical evaluations, highlighting its potential for efficient tumor targeting and therapy (Urbano et al., 2006).
5. Pretargeted α Emitting Radioimmunotherapy
- Tumor Targeting with α Emitters : A study investigated the use of bismuth-labeled biotin in mice pretargeted with antibody-streptavidin constructs. It demonstrated that 213Bi-DOTA-biotin directed by the Pretarget method showed therapeutic effects, highlighting its potential in tumor targeting (Yao et al., 2004).
6. Use in Pre-targeting Radioimmunotherapy
- Lutetium Lu 177 DOTA-biotin : This radioconjugate can be used for radioimmunotherapeutic purposes, selectively delivering radioisotope to cancer cells for tumor eradication (Definitions, 2020).
7. New Approaches for Delivering Metal-labeled Antibodies
- Synthesis and Characterization : The synthesis of several biotin-chelate conjugates, particularly biotinyl-LC-DOTA, was described for pre-targeted diagnosis and therapy. These conjugates show promise in improving the efficiency of radiolabeled monoclonal antibodies in cancer treatment (Renn et al., 1996).
8. In Vivo Evaluation of Pretargeted 64Cu for Tumor Imaging and Therapy
- Comparison with Conventional Labeling : The study compared pretargeted 64Cu-DOTA-biotin with conventionally labeled antibodies for tumor targeting. It showed that pretargeted 64Cu-DOTA-biotin provided superior imaging contrast and therapeutic efficacy (Lewis et al., 2003).
9. Indium In 111-DOTA-Biotin for 3-step Pre-targeting Radioimmunotherapy
- Enhanced Tumor Targeting : This radioconjugate could enhance tumor targeting in radioimmunotherapy, exploiting the high affinity of avidin for biotin (Definitions, 2020).
10. Pretargeted Radioimmunotherapy of Mesothelin-expressing Cancer
- Efficacy in Tumor Targeting : A study evaluated the biodistribution and tumor-targeting ability of a tetravalent single-chain Fv-streptavidin fusion protein, showing high radiolabeled DOTA-biotin accumulation in tumors (Sato et al., 2005).
Mécanisme D'action
Target of Action
The primary target of DOTA-Biotin-Sarcosine is non-muscle invasive bladder cancer (NMIBC) cells . The compound is used in intravesical radionuclide therapy, where it delivers short-range radiation against NMIBC . It has also been suggested that the compound could be used in the treatment of acute myeloid leukemia (AML), with bispecific antibody constructs targeting both CD45 and 90Y-labeled-DOTA-biotin .
Mode of Action
This compound interacts with its targets through a process known as pretargeted radioimmunotherapy . The β-emitter 90Y is linked to DOTA-biotin-avidin ([90Y]DBA) to deliver short-range radiation against NMIBC . The compound is contained in the bladder for up to 4 hours after intravesical infusion . Attaching 90Y-DOTA-biotin to avidin prevents its re-absorption into the blood and distribution throughout the rest of the body .
Biochemical Pathways
This compound affects critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism . The compound acts as a coenzyme in these processes . The biotin biosynthetic pathway can also be affected by the compound .
Pharmacokinetics
The pharmacokinetics of this compound are favorable, with the compound demonstrating low tissue and whole-body retention . All haptens, including DOTA, DOTA-biotin, a di-DOTA peptide, and DOTA-aminobenzene, demonstrated similar low tissue and whole-body retention, with 2–4% of the injected dose remaining in mice 4 hours post-injection . The kidney is predicted to be dose-limiting for all 177Lu-labeled haptens tested, with an estimated kidney dose of approximately 0.1 mGy/MBq .
Result of Action
A single dose of [90Y]DBA radiation treatment significantly reduced the growth of MB49 bladder carcinoma .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, endogenous biotin in humans may limit the translation of this approach to the clinic . The development of bispecific antibody constructs targeting both cd45 and 90y-labeled-dota-biotin can circumvent such hurdles .
Analyse Biochimique
Biochemical Properties
DOTA-Biotin-Sarcosine plays a significant role in biochemical reactions. The DOTA component acts as a chelating agent, binding to metal ions, which can be useful in medical imaging . Biotin, on the other hand, is a popular linker used in biotechnology to conjugate proteins for biochemical assays . Sarcosine, a derivative of the amino acid glycine, is involved in one-carbon metabolism . The interactions between this compound and other biomolecules are largely determined by these properties.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. For instance, in the context of bladder cancer treatment, this compound has been used to deliver short-range radiation against non-muscle invasive bladder cancer (NMIBC) . This compound influences cell function by delivering targeted radiation, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. The DOTA component can chelate radionuclides, enabling the compound to deliver targeted radiation . Biotin can bind to avidin with high affinity, which can be leveraged to target specific cells or tissues . The sarcosine component may interact with enzymes or other biomolecules involved in one-carbon metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, in a study involving bladder cancer treatment, it was found that this compound remained in the bladder for up to 4 hours after intravesical infusion . Over time, the compound’s effects on cellular function may also change, depending on factors such as its stability, degradation, and the long-term effects observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. In a study involving an orthotopic MB49 murine bladder cancer model, a single dose of this compound radiation treatment significantly reduced the growth of bladder carcinoma
Metabolic Pathways
This compound may be involved in various metabolic pathways. The sarcosine component, for instance, is involved in one-carbon metabolism
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that depends on its chemical properties. For example, attaching this compound to avidin prevents its re-absorption into the blood and distribution throughout the rest of the body
Propriétés
IUPAC Name |
2-[(6S)-6-[[4-[[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-methylamino]acetyl]amino]phenyl]methyl]-4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H54N8O11S/c1-40(30(46)5-3-2-4-28-35-27(23-56-28)38-36(55)39-35)18-29(45)37-25-8-6-24(7-9-25)16-26-17-43(21-33(51)52)13-12-41(19-31(47)48)10-11-42(20-32(49)50)14-15-44(26)22-34(53)54/h6-9,26-28,35H,2-5,10-23H2,1H3,(H,37,45)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H2,38,39,55)/t26-,27-,28-,35-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDGMGWABJHCRC-BGNUVLEZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)CC2CN(CCN(CCN(CCN2CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)CCCCC3C4C(CS3)NC(=O)N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC(=O)NC1=CC=C(C=C1)C[C@H]2CN(CCN(CCN(CCN2CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54N8O11S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
806.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180978-54-5 | |
Record name | DOTA-biotin-sarcosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180978545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DOTA-BIOTIN-SARCOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5296AP53J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.